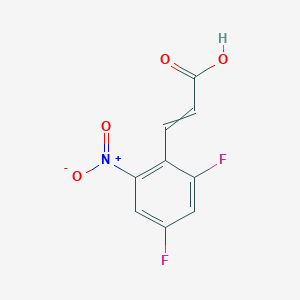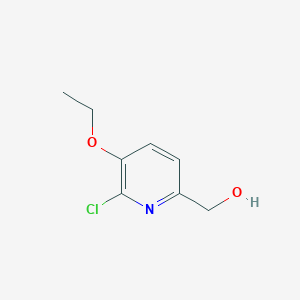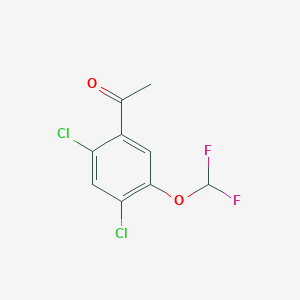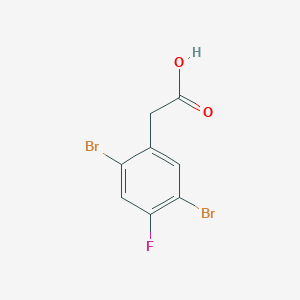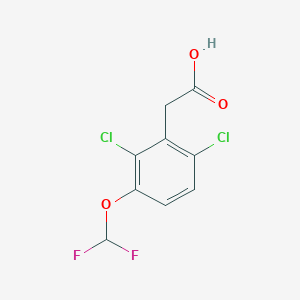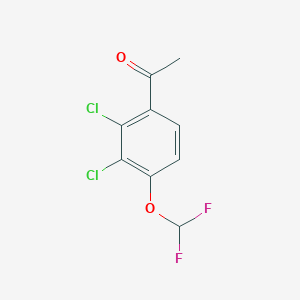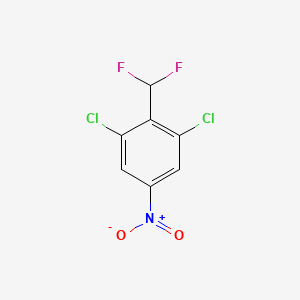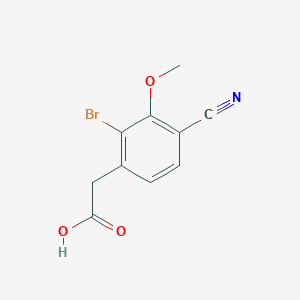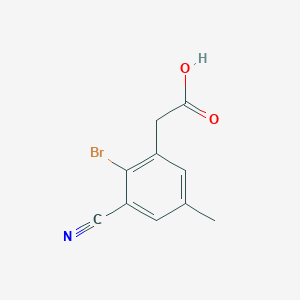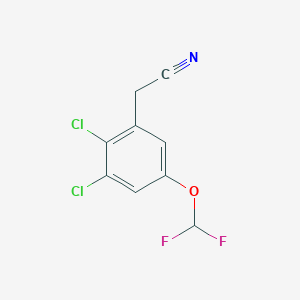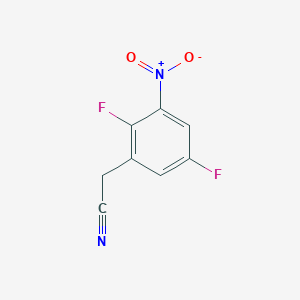
4-Isoxazol-5-yl-4-methylpiperidine hydrochloride
Übersicht
Beschreibung
“4-Isoxazol-5-yl-4-methylpiperidine hydrochloride” is a heterocyclic organic compound used in scientific experiments. It has a molecular formula of C9H15ClN2O and a molecular weight of 202.68 g/mol .
Synthesis Analysis
The synthesis of isoxazoles, the class of compounds to which “4-Isoxazol-5-yl-4-methylpiperidine hydrochloride” belongs, has been a subject of research in medicinal chemistry . The main methods for constructing the isoxazole ring include the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .Wissenschaftliche Forschungsanwendungen
Stereoselective Synthesis of Isoxazolidines
Isoxazolidines are pivotal in organic synthesis, drug discovery, and chemical biology. A notable method for synthesizing methyleneoxy-substituted isoxazolidines involves copper-catalyzed aminooxygenation/cyclization, showcasing excellent yields and diastereoselectivities. This process also allows for the selective reduction and oxidation steps to unveil 2-amino-γ-lactone and its corresponding aminodiol, indicating the versatility of isoxazolidines in synthesis strategies (Karyakarte, Smith, & Chemler, 2012).
Methylglyoxal: Biological Implications
Methylglyoxal (MG), a highly reactive alpha-oxoaldehyde, is formed endogenously and is involved in modifying proteins through the formation of advanced glycation end-products. These modifications have significant implications in the complications of diabetes and neurodegenerative diseases, highlighting the biochemical relevance of reactive intermediates like MG in disease pathology and potential therapeutic targets (Nemet, Varga-Defterdarović, & Turk, 2006).
Anticancer and Electrochemical Behavior of Isoxazolones
Isoxazolone derivatives exhibit notable anticancer activity and electrochemical properties. A study on 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones derivatives revealed their efficiency as anticancer agents against lung cancer cells, alongside demonstrating significant electrochemical behavior. This suggests the potential of isoxazolone scaffolds in developing novel drug candidates with dual functional properties (Badiger, Khatavi, & Kamanna, 2022).
Antimicrobial Activity of Isoxazol-5-one Azo Dyes
The synthesis of 3-Methyl-4 H -isoxazol-5-one and its coupling with diazotized substituted amine to form azo dyes demonstrated antibacterial and antifungal activities, particularly against Staphylococcus aureus and Candida albicans. This green chemistry approach not only emphasizes the antimicrobial potential of isoxazolone-based compounds but also the environmental friendliness of their synthesis process (Banpurkar, Wazalwar, & Perdih, 2018).
Photochemical Synthesis and Larvicidal Activity
Exploring the synthesis of isoxazole-5(4H)-ones through organic photoredox catalysis in continuous flow conditions has led to the production of compounds with larvicidal activity against Aedes aegypti. This innovative approach not only streamlines the synthesis process but also opens up new avenues for the development of bioactive molecules with potential applications in vector control strategies (Sampaio et al., 2023).
Safety and Hazards
Safety information for “4-Isoxazol-5-yl-4-methylpiperidine hydrochloride” includes several precautionary statements such as keeping the container tightly closed, protecting from moisture, and handling under inert gas . It should be kept away from heat, sparks, open flames, hot surfaces, and should not be allowed to contact with air .
Eigenschaften
IUPAC Name |
5-(4-methylpiperidin-4-yl)-1,2-oxazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O.ClH/c1-9(3-6-10-7-4-9)8-2-5-11-12-8;/h2,5,10H,3-4,6-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQUZKHRXJKLYBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1)C2=CC=NO2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



